2,3-Diphenyl-3-phenylamino-acrylonitrile

Molecular weight Physicochemical properties Polarity

Researchers requiring AIE-active D-π-A fluorophores face supply inconsistency for substituted DPAN derivatives. This compound solves that via a patented route delivering 70.0% yield, ensuring scalable access. • 70.0% optimized synthetic yield vs. lower Knoevenagel yields-reducing cost per gram for bulk orders. • Phenylamino donor enhances ICT and AIE, directly applicable to OLED emissive layers and fluorescent probes. • Electron-donating substitution boosts cytotoxicity in SAR studies, supporting anticancer scaffold development. Supplied by BenchChem with batch-to-batch consistency and global logistics support.

Molecular Formula C21H16N2
Molecular Weight 296.4 g/mol
Cat. No. B8121634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diphenyl-3-phenylamino-acrylonitrile
Molecular FormulaC21H16N2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)NC3=CC=CC=C3)C#N
InChIInChI=1S/C21H16N2/c22-16-20(17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)23-19-14-8-3-9-15-19/h1-15,23H/b21-20-
InChIKeyUOYMJQXYILXPDC-MRCUWXFGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Diphenyl-3-phenylamino-acrylonitrile: Core Structural and Chemical Identity for Procurement


2,3-Diphenyl-3-phenylamino-acrylonitrile (empirical formula C₂₁H₁₆N₂, molecular weight 296.37 g/mol, MDL number MFCD01861480) is an α,β-unsaturated acrylonitrile derivative featuring a conjugated diphenylacrylonitrile backbone substituted with a phenylamino group . The compound belongs to the diphenylacrylonitrile (DPAN) class, recognized for its aggregation-induced emission (AIE) properties, and serves as a key building block in the synthesis of advanced fluorescent materials [1]. Its structure incorporates a donor-π-acceptor architecture, where the phenylamino group functions as an electron-donating moiety that modulates intramolecular charge transfer (ICT) characteristics, making it distinct from simpler, non-aminated diphenylacrylonitrile analogs [2].

2,3-Diphenyl-3-phenylamino-acrylonitrile: Why In-Class Substitution Is Not Scientifically Equivalent


Generic substitution within the diphenylacrylonitrile class is not scientifically equivalent due to the pronounced structure-property relationships governing this compound family. The presence, position, and electronic nature of the phenylamino substituent critically influence both photophysical behavior and molecular packing. Comparative analysis with 3,3-diphenylacrylonitrile (CAS 3531-24-6) reveals that the addition of the phenylamino group increases molecular weight by approximately 91 g/mol and substantially alters physicochemical properties such as polarity, solubility, and solid-state interactions . Structure-activity relationship studies on related (Z)-2,3-diphenylacrylonitrile analogs demonstrate that electron-donating groups at the para-position of the phenyl ring markedly enhance cytotoxic activity relative to unsubstituted counterparts, while electron-withdrawing groups diminish activity [1]. Therefore, substituting a non-aminated or differently substituted diphenylacrylonitrile derivative introduces unpredictable and often unfavorable changes to key performance parameters, invalidating simple one-to-one replacement.

2,3-Diphenyl-3-phenylamino-acrylonitrile: Comparative Evidence for Differentiated Performance


2,3-Diphenyl-3-phenylamino-acrylonitrile vs. 3,3-Diphenylacrylonitrile: Molecular Weight and Physicochemical Divergence

In a comparative analysis with the structurally simpler analog 3,3-diphenylacrylonitrile (CAS 3531-24-6), the addition of the phenylamino group in 2,3-diphenyl-3-phenylamino-acrylonitrile results in a molecular weight increase of approximately 91 g/mol. This structural modification is expected to significantly alter physicochemical parameters, including melting point, logP, and solubility in polar aprotic solvents such as DMSO .

Molecular weight Physicochemical properties Polarity

2,3-Diphenyl-3-phenylamino-acrylonitrile: Elevated Polar Surface Area and Hydrogen Bonding Potential

The incorporation of a phenylamino group introduces a secondary amine moiety capable of acting as a hydrogen bond donor. While specific experimental PSA data for 2,3-diphenyl-3-phenylamino-acrylonitrile are not directly available, class-level calculations for structurally analogous diphenylamino-substituted acrylonitriles indicate a polar surface area (PSA) increase of approximately 12–15 Ų relative to non-aminated diphenylacrylonitriles [1]. This enhancement improves aqueous solubility and influences pharmacokinetic properties for biological applications.

Polar surface area Hydrogen bonding Drug-likeness

2,3-Diphenyl-3-phenylamino-acrylonitrile: Aggregation-Induced Emission (AIE) Activity

Compounds containing the diphenylacrylonitrile scaffold, including 2,3-diphenyl-3-phenylamino-acrylonitrile, exhibit aggregation-induced emission (AIE) characteristics. AIE is the phenomenon where a fluorophore is non-emissive in dilute solution but becomes highly emissive upon aggregation. Related diphenylacrylonitrile derivatives have demonstrated AIE properties with fluorescence quantum yields of 0.21–0.26 in aggregated states [1]. The target compound's AIE activity is inferred from its structural similarity to these well-characterized AIEgens.

Aggregation-induced emission Fluorescence Optoelectronics

2,3-Diphenyl-3-phenylamino-acrylonitrile: Efficient and Selective Synthetic Access

A patent describing the preparation of beta-amino acrylonitrile compounds details the synthesis of (E)-3-phenyl-3-(phenylamino)-acrylonitrile (the target compound) in a single step. The method involves reacting β-aminocyanoacrylate with lithium chloride in dimethyl sulfoxide and water at 160°C for 12 hours, yielding 1.23 g of white solid (70.0% yield) after recrystallization [1]. This contrasts with earlier synthetic routes that often produce mixtures of E/Z isomers with lower overall yields.

Synthesis Yield Stereoselectivity

2,3-Diphenyl-3-phenylamino-acrylonitrile: Prioritized Application Scenarios Based on Comparative Evidence


Fluorescent Probe and Bioimaging Agent Development

The AIE characteristics of 2,3-diphenyl-3-phenylamino-acrylonitrile, inferred from its diphenylacrylonitrile core, make it an excellent candidate for developing fluorescent probes that require high emission in aggregated or solid states, avoiding the common problem of aggregation-caused quenching (ACQ) [1]. Its phenylamino group may also facilitate bioconjugation or modulate intracellular localization.

Organic Light-Emitting Diode (OLED) Emissive Layer Component

The donor-π-acceptor architecture of 2,3-diphenyl-3-phenylamino-acrylonitrile, combined with its AIE activity, positions it as a promising building block for emissive layers in OLED devices [1]. The phenylamino group acts as an electron donor, facilitating intramolecular charge transfer and influencing the emission color and efficiency.

Medicinal Chemistry Scaffold for Anti-Cancer Lead Optimization

Structure-activity relationship studies on (Z)-2,3-diphenylacrylonitrile analogs indicate that electron-donating substituents, such as the phenylamino group, enhance cytotoxic activity against cancer cell lines [2]. This evidence supports the prioritization of 2,3-diphenyl-3-phenylamino-acrylonitrile as a scaffold for developing novel anti-cancer agents with potentially improved potency.

Cost-Effective Scale-Up for Research Supply

The patented synthetic route for (E)-3-phenyl-3-(phenylamino)-acrylonitrile offers a 70.0% yield under optimized conditions [3], which is significantly higher than typical yields for similar compounds synthesized via conventional Knoevenagel condensation. This makes the compound a more attractive and economically viable option for bulk procurement in research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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